Mavorixafor

概览

描述

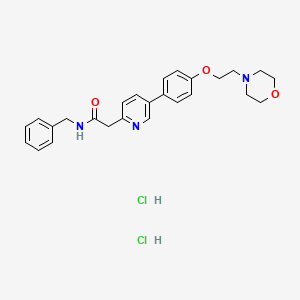

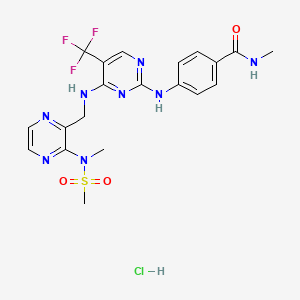

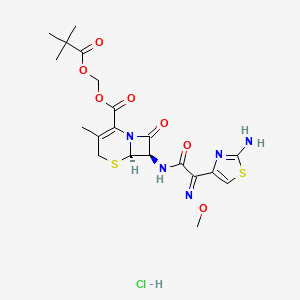

Mavorixafor, also known as AMD11070, AMD070, X4P-001, is an orally bioavailable and potent CXCR4 inhibitor . It is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors . It is being developed as an oral, once-daily treatment for patients with WHIM syndrome .

Synthesis Analysis

A novel and practical synthesis of mavorixafor is reported. The novelty of this synthetic route is the use of 8-chloro-5,6,7,8-tetrahydroquinoline and 1,4-diaminobutane as the materials .Molecular Structure Analysis

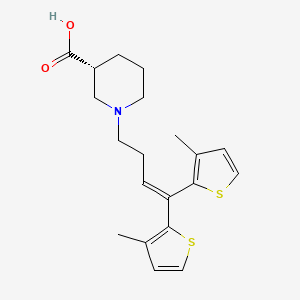

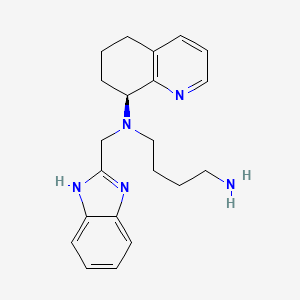

Mavorixafor is a small molecule with a chemical formula of C21H27N5 . Its molecular weight is 349.482 . The structure of Mavorixafor is specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro .Chemical Reactions Analysis

Mavorixafor is a potent, selective and orally available CXCR4 antagonist, with an IC50 value of 13 nM against CXCR4 125 I-SDF binding . It also inhibits the replication of T-tropic HIV-1 (NL4.3 strain) in MT-4 cells and PBMCs with an IC50 of 1 and 9 nM, respectively .Physical And Chemical Properties Analysis

Mavorixafor is a small molecule with a chemical formula of C21H27N5 . Its molecular weight is 349.482 . The structure of Mavorixafor is specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro .科研应用

Enhancing Immune Response in Cancer Therapy

Mavorixafor is a selective inhibitor of the CXCR4 chemokine receptor and has shown promising results in modulating immune cell profiles, particularly in cancer therapy. A study on melanoma patients revealed that mavorixafor alone increased CD8+ T cell infiltration, granzyme B signal, antigen presentation machinery, and both Tumor Inflammatory Signature (TIS) and IFN-γ gene expression signature scores in the tumor microenvironment (TME). The combination of mavorixafor with pembrolizumab further enhanced these effects, suggesting its potential in improving immune responses against cancer cells (Andtbacka et al., 2022).

Treatment of WHIM Syndrome

Mavorixafor has been evaluated for its efficacy in treating WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome. A Phase 2 study showed that it was well tolerated and resulted in dose-dependent increases in absolute neutrophil counts (ANC) and absolute lymphocyte counts (ALC). Long-term therapy with mavorixafor demonstrated a decrease in yearly infection rate and reduction in the number of cutaneous warts, indicating its potential as a treatment for WHIM syndrome (Dale et al., 2020).

Application in Renal Cell Carcinoma

In a study involving patients with metastatic clear cell renal cell carcinoma (ccRCC) unresponsive to nivolumab monotherapy, mavorixafor combined with nivolumab showed potential antitumor activity. This combination led to increased immune cell infiltration and activation in the TME, indicating its application in enhancing the efficacy of PD-1 blockade therapies in cancer treatment (Choueiri et al., 2021).

Increasing Peripheral White Blood Cell Counts

Research has shown that mavorixafor can significantly increase total peripheral white blood cell counts and subsets in various diseases, including WHIM syndrome, Waldenström's macroglobulinemia (WM), and clear cell renal cell carcinoma (ccRCC). This increase in WBC counts was rapid and sustained, indicating mavorixafor's potential in addressing leukocyte deficiencies associated with these conditions (Dale et al., 2021).

Waldenström's Macroglobulinemia

Mavorixafor, in combination with ibrutinib, has been evaluated in patients with Waldenström's macroglobulinemia (WM) carrying MYD88 and CXCR4 mutations. This combination therapy was well tolerated and led to a rapid and clinically meaningful decrease in IgM levels, suggesting that mavorixafor may enhance the efficacy of BTK inhibitors in the treatment of WM (Treon et al., 2021).

Global Phase 3 Trial for WHIM Syndrome

Mavorixafor is the subject of a global phase 3 randomized, placebo-controlled trial focusing on patients with WHIM syndrome. This trial aims to evaluate the safety and efficacy of mavorixafor in addressing the underlying pathogenic mechanism of WHIM syndrome. It includes an exploration of the effect on neutrophil counts and infection rates, representing a significant step in the clinical development of a novel therapy for this condition (Dale et al., 2021).

Mavorixafor's Role in Overcoming the Protective Effect of Bone Marrow Stroma

Research indicates that mavorixafor can disrupt the interaction of WM cells with the bone marrow stromal cell-based microenvironment, thereby enhancing the efficacy of B-cell targeted therapies. This finding is crucial for understanding the treatment of WM and potentially other lymphomas (Monticelli et al., 2022).

Enhancing Efficacy of Bruton Tyrosine Kinase Inhibitors

Mavorixafor has been shown to enhance the efficacy of Bruton tyrosine kinase inhibitors by overcoming the protective effect of bone marrow stroma on tumor cells in WM. This indicates its potential in improving treatment responses in WM patients, with or without CXCR4WHIM mutations (Nguyen et al., 2022).

Safety And Hazards

Mavorixafor was well tolerated with no treatment-related serious adverse events . Adverse events related to either mavorixafor or pembrolizumab (≥15%) were diarrhea, fatigue, maculopapular rash, and dry eye . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

Mavorixafor has shown positive results in Phase 3 trials, reducing the rate, severity, and duration of infections in participants diagnosed with WHIM Syndrome . The company is on track to submit NDA for mavorixafor early in 2H 2023 . It is also being considered for treatment of patients with idiopathic, cyclic, and congenital chronic neutropenia (CN) .

性质

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHHLRVNDMIAR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971247 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Chemokine receptors expressed on the surface of immune cells are known to play a critical role in virus infection and transmission. CXCR4, and another chemokine receptor CCR5, are involved in HIV infection. The process of HIV entry begins with binding of the viral envelope glycoprotein to both the CD4 receptor and one of only two chemokine receptors, and ends with fusion of viral and cell membranes. Viral entry provides novel therapeutic targets against HIV. To date, at least 3 sub classes of HIV viral entry/fusion inhibitors have emerged: 1. CD4 binding or attachment - targets initial recognition and binding of the viral glycoprotein gp120 to the cell-surface CD4 antigen. 2. Chemokine co-receptor binding - targets binding of virus to the CCR5 or CXCR4 co-receptor. 3. Fusion Inhibition - targets the viral glycoprotein gp41 inhibiting the fusion of virus with the cell. Different strains of HIV prefer one receptor or the other, or may use either receptor to infect cells. * 35% of strains use both CXCR4 and CCR5 * 5% of strains are pure CXCR4 using * 60% of strains are pure CCR5 using * An infected individual may harbor different levels of both CXCR4 and CCR5 using virus * CXCR4 using virus independently predicts CD4 decline and HIV clinical progression and is associated with earlier mortality | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

CAS RN |

558447-26-0 | |

| Record name | Mavorixafor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVORIXAFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。